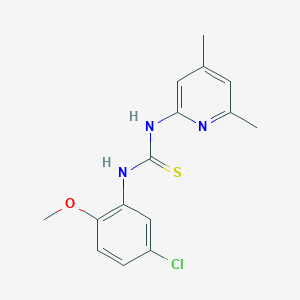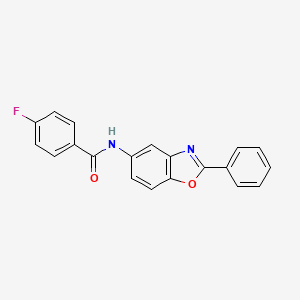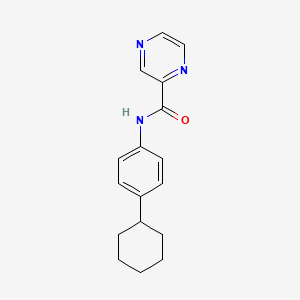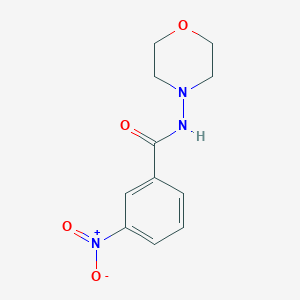![molecular formula C16H15ClN2O2 B5800382 N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5800382.png)
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide, commonly known as C646, is a small molecule inhibitor that selectively targets the histone acetyltransferase (HAT) activity of the transcriptional coactivator protein p300/CBP. C646 has been extensively studied for its potential use in cancer research, as p300/CBP is known to play a critical role in the regulation of gene expression and cell proliferation.
Wirkmechanismus
C646 selectively inhibits the N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide activity of p300/CBP, which is responsible for acetylating histone proteins and regulating gene expression. By inhibiting this activity, C646 can alter the expression of genes involved in cell proliferation and differentiation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
C646 has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has potential as a therapeutic agent for the treatment of cancer. In addition, it has been shown to regulate the expression of genes involved in cell proliferation and differentiation, and may have applications in the treatment of other diseases such as neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using C646 in lab experiments is its selectivity for p300/CBP, which allows for the specific inhibition of N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide activity without affecting other cellular processes. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving C646. One area of interest is its potential as a therapeutic agent for the treatment of cancer, particularly in combination with other drugs. In addition, further studies are needed to fully understand the role of p300/CBP in various cellular processes, and how C646 can be used to modulate these processes. Finally, there is potential for the development of new compounds based on the structure of C646, which may have improved properties for use in lab experiments and therapeutic applications.
Synthesemethoden
C646 can be synthesized using a two-step procedure involving the reaction of 2-chloroaniline with 3-methylbenzoic acid, followed by the addition of 2-oxoethyl isocyanate. The resulting compound is then purified using column chromatography to obtain pure C646.
Wissenschaftliche Forschungsanwendungen
C646 has been used extensively in scientific research to study the role of p300/CBP in various cellular processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has potential as a therapeutic agent for the treatment of cancer. In addition, C646 has been used to study the role of p300/CBP in the regulation of gene expression and cell differentiation.
Eigenschaften
IUPAC Name |
N-[2-(2-chloroanilino)-2-oxoethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-5-4-6-12(9-11)16(21)18-10-15(20)19-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOVBDRDTJYBPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chloroanilino)-2-oxoethyl]-3-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B5800302.png)


![2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5800341.png)


![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline](/img/structure/B5800369.png)
![3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5800374.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5800392.png)
![4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B5800401.png)
